Methyl 3-isocyanato-3-phenylpropanoate

Aqueous Stability Hydrolysis Kinetics Protein Labeling

Methyl 3-isocyanato-3-phenylpropanoate (CAS 51031-37-9), with molecular formula C11H11NO3 and molecular weight 205.22 g/mol , is a β-isocyanato ester featuring a phenyl-substituted β-carbon and a reactive isocyanate functional group. The compound exhibits a boiling point of 152-153°C at 12 Torr and is classified as an irritant, requiring appropriate handling precautions.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 51031-37-9
Cat. No. B2861611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-isocyanato-3-phenylpropanoate
CAS51031-37-9
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1)N=C=O
InChIInChI=1S/C11H11NO3/c1-15-11(14)7-10(12-8-13)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
InChIKeyVDVZFHKXMYZBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-isocyanato-3-phenylpropanoate (CAS 51031-37-9): β-Isocyanato Ester Procurement Guide


Methyl 3-isocyanato-3-phenylpropanoate (CAS 51031-37-9), with molecular formula C11H11NO3 and molecular weight 205.22 g/mol , is a β-isocyanato ester featuring a phenyl-substituted β-carbon and a reactive isocyanate functional group. The compound exhibits a boiling point of 152-153°C at 12 Torr and is classified as an irritant, requiring appropriate handling precautions . This structural class serves as a versatile intermediate in organic synthesis and proteomics research, where the isocyanate moiety enables targeted covalent modification of nucleophilic biomolecules .

Methyl 3-isocyanato-3-phenylpropanoate: Why In-Class Analogs Cannot Substitute


Substitution of Methyl 3-isocyanato-3-phenylpropanoate with structurally similar isocyanato esters is scientifically unjustified due to divergent reactivity profiles dictated by aryl vs. alkyl substitution and β- vs. α-positioning of the isocyanate group. Aryl isocyanates, such as this compound, exhibit significantly faster hydrolysis rates in aqueous environments compared to alkyl isocyanates, a property that critically impacts reaction kinetics and product stability in biological and synthetic applications [1]. Furthermore, the β-position of the isocyanate relative to the ester carbonyl introduces distinct steric and electronic effects not present in α-isocyanato esters, which are more commonly employed in peptide synthesis. These fundamental differences render generic substitution without empirical validation a high-risk decision that may compromise reaction yields, selectivity, and reproducibility.

Methyl 3-isocyanato-3-phenylpropanoate: Quantitative Differentiation Evidence


Hydrolytic Stability: Aryl vs. Alkyl Isocyanate Reactivity in Aqueous Systems

The target compound contains an aryl isocyanate group, which undergoes hydrolysis significantly faster than alkyl isocyanates in aqueous solution. This differential reactivity is a class-level property established by comparative kinetic studies [1]. While specific half-life data for Methyl 3-isocyanato-3-phenylpropanoate is not available in primary literature, the aryl isocyanate class exhibits hydrolysis rates orders of magnitude greater than their alkyl counterparts under physiological conditions, a critical consideration for applications involving aqueous buffers or biological media [1].

Aqueous Stability Hydrolysis Kinetics Protein Labeling

Structural Differentiation: β-Isocyanato vs. α-Isocyanato Ester Reactivity

The β-position of the isocyanate group in Methyl 3-isocyanato-3-phenylpropanoate distinguishes it from α-isocyanato esters, such as Methyl (S)-2-isocyanato-3-phenylpropanoate (CAS 40203-94-9), which are widely used in peptide analog synthesis. α-Isocyanato esters typically undergo nucleophilic attack at the isocyanate carbon followed by intramolecular cyclization, whereas β-isocyanato esters offer a distinct reactivity profile due to the increased distance between the ester and isocyanate functional groups [1]. This structural difference alters both the steric environment and the electronic communication between functional groups, enabling unique synthetic transformations that cannot be achieved with α-isocyanato analogs [1].

Synthetic Intermediate β-Amino Acid Derivatives Isocyanate Reactivity

Physical Property Differentiation: Boiling Point Comparison

Methyl 3-isocyanato-3-phenylpropanoate exhibits a boiling point of 152-153°C at 12 Torr . In comparison, the α-isocyanato isomer, Methyl (S)-2-isocyanato-3-phenylpropanoate (CAS 40203-94-9), has a reported boiling point of 244°C at atmospheric pressure [1]. While the pressure conditions differ, the substantially lower boiling point under reduced pressure of the β-isomer indicates higher volatility and potentially different handling and purification requirements during synthesis and storage.

Physical Properties Purification Handling

Methyl 3-isocyanato-3-phenylpropanoate: Validated Research and Industrial Applications


Aqueous-Phase Protein Labeling and Proteomics Research

The aryl isocyanate group of Methyl 3-isocyanato-3-phenylpropanoate enables rapid, covalent modification of nucleophilic amino acid residues (e.g., lysine, cysteine) in aqueous buffer systems. The class-level evidence that aryl isocyanates hydrolyze significantly faster than alkyl isocyanates [1] necessitates careful control of reaction timing and buffer composition to maximize labeling efficiency while minimizing non-specific hydrolysis. This property is particularly relevant for applications requiring short reaction times and precise stoichiometric control in proteomics workflows.

Synthesis of β-Amino Acid-Containing Peptidomimetics

The β-isocyanato ester configuration of Methyl 3-isocyanato-3-phenylpropanoate provides a unique synthetic handle for constructing β-amino acid derivatives, which are valuable building blocks for peptidomimetics with enhanced metabolic stability. Unlike α-isocyanato esters, which are commonly used in traditional peptide synthesis, the β-isocyanato scaffold enables alternative cyclization and coupling pathways that are inaccessible to α-isomers [1]. This differentiation is critical for medicinal chemistry programs targeting protease-resistant peptide analogs.

Specialty Polymer and Crosslinking Agent Development

The combination of a reactive isocyanate group with a phenyl-substituted β-ester backbone makes Methyl 3-isocyanato-3-phenylpropanoate a candidate for developing specialty polyurethanes and crosslinked polymer networks. The aryl isocyanate moiety offers distinct reactivity kinetics compared to alkyl isocyanates [1], influencing cure rates and final material properties. The β-ester functionality introduces additional sites for post-polymerization modification or degradation, enabling tailored material performance not achievable with simpler isocyanate monomers.

Covalent Probe Development for Enzyme Active Site Mapping

The aryl isocyanate group of Methyl 3-isocyanato-3-phenylpropanoate can serve as an electrophilic warhead for covalent enzyme inhibition studies. Class-level evidence demonstrates that aryl isocyanates react rapidly with nucleophilic active site residues (e.g., serine, cysteine, lysine) [1]. The phenyl group provides a UV-active chromophore and potential hydrophobic interactions with enzyme active sites, facilitating detection and binding affinity optimization. This compound is particularly suited for developing activity-based probes targeting serine hydrolases and cysteine proteases.

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